molecular formula C20H15BrFN5O2 B2416247 N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1185057-62-8

N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No. B2416247
CAS RN: 1185057-62-8
M. Wt: 456.275
InChI Key: ONNXSMJDKOZBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15BrFN5O2 and its molecular weight is 456.275. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide and its analogs have shown remarkable anticancer effects. A study by Wang et al. (2015) found that replacing the acetamide group with an alkylurea moiety in similar compounds significantly reduced acute oral toxicity while retaining antiproliferative activity against human cancer cell lines. This suggests potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Antiviral Activity

Compounds similar to N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide have demonstrated antiviral activities. For instance, Shamroukh and Ali (2008) found that certain [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibited promising activity against hepatitis A virus (HAV) in cell culture models, highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).

Antimicrobial Properties

Several studies have synthesized and evaluated derivatives of [1,2,4]triazolo[4,3-a]pyrimidin-5-ones and similar compounds for their antimicrobial activities. For example, Farghaly and Hassaneen (2013) reported the synthesis of new pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives, which showed excellent activity against a range of microorganisms, excluding certain Candida strains (Farghaly & Hassaneen, 2013).

Antioxidant and Anticancer Activities

A study by Sunil et al. (2010) investigated the antioxidant properties of triazolo-thiadiazoles, compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide. The study found that these compounds exhibited potent antioxidant activity and inhibited the growth of HepG2 cancer cells, indicating their potential as antioxidants and anticancer agents (Sunil et al., 2010).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN5O2/c1-12-2-4-13(5-3-12)16-8-9-18-25-26(20(29)27(18)24-16)11-19(28)23-17-7-6-14(21)10-15(17)22/h2-10H,11H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNXSMJDKOZBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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